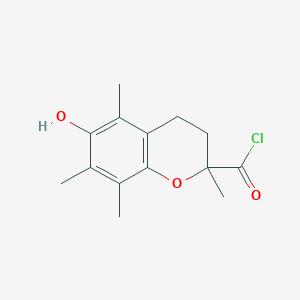

Chlorure de 6-hydroxy-2,5,7,8-tétraméthylchromane-2-carbonyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride is a chemical compound known for its antioxidant properties. It is structurally related to vitamin E and is often used in various scientific and industrial applications due to its ability to scavenge free radicals and prevent oxidative damage.

Applications De Recherche Scientifique

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride is widely used in scientific research due to its antioxidant properties. Some of its applications include:

Chemistry: Used as a precursor in the synthesis of various derivatives for studying antioxidant mechanisms.

Biology: Employed in cell culture studies to investigate the effects of oxidative stress and the protective role of antioxidants.

Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.

Industry: Used as an additive in food and cosmetic products to enhance shelf life by preventing oxidation.

Mécanisme D'action

Target of Action

The primary target of 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride, also known as Trolox , is reactive oxygen species (ROS) in the body. It exhibits radical scavenging and antioxidant activities .

Mode of Action

Trolox interacts with ROS by donating a hydrogen atom to the free radicals, thereby neutralizing them and preventing oxidative damage to cells .

Biochemical Pathways

The compound affects the oxidative stress pathway. By neutralizing ROS, it prevents the downstream effects of oxidative stress, such as DNA damage, lipid peroxidation, and cell death .

Result of Action

The molecular and cellular effects of Trolox’s action include the reduction of oxidative stress, prevention of cellular damage, and potential enhancement of cellular longevity .

Action Environment

Environmental factors such as the presence of other antioxidants, the level of oxidative stress in the body, and individual health conditions can influence the action, efficacy, and stability of Trolox .

Analyse Biochimique

Biochemical Properties

It is known to exhibit radical scavenging and antioxidant activities . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It has been suggested that it may have a protective effect against oxidative damage

Molecular Mechanism

It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

It has been reported to be stable for 2 months at room temperature and 45°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride typically involves the chlorination of 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, which results in the formation of the corresponding acyl chloride.

Industrial Production Methods

Industrial production of 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters are common practices in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: The compound can be hydrolyzed to revert to the carboxylic acid form in the presence of water or aqueous bases.

Oxidation and Reduction: While the chromane ring is relatively stable, the hydroxyl group can undergo oxidation to form quinones under specific conditions.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the chlorination of the carboxylic acid.

Amines, Alcohols, and Thiols: Used in substitution reactions to form various derivatives.

Water or Aqueous Bases: Used in hydrolysis reactions.

Major Products Formed

Amides, Esters, and Thioesters: Formed through substitution reactions.

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid: Formed through hydrolysis.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox): A water-soluble analog of vitamin E with similar antioxidant properties.

α-Tocopherol: A form of vitamin E that is lipid-soluble and widely used as an antioxidant.

Butylated Hydroxytoluene (BHT): A synthetic antioxidant used in food and cosmetic products.

Uniqueness

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride is unique due to its specific structure, which allows it to be used in both aqueous and lipid environments. This dual solubility enhances its versatility in various applications compared to other antioxidants that may be limited to either aqueous or lipid phases.

Activité Biologique

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride, also known as Trolox derivative, is a synthetic compound recognized for its potent antioxidant properties. Structurally related to vitamin E, this compound has garnered attention in both scientific research and industrial applications due to its ability to scavenge free radicals and mitigate oxidative stress.

The primary mechanism of action for 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride involves the donation of hydrogen atoms to reactive oxygen species (ROS), effectively neutralizing them. This process prevents oxidative damage to cellular components such as DNA, proteins, and lipids.

Biochemical Pathways

- Oxidative Stress Pathway : The compound significantly impacts the oxidative stress pathway by reducing ROS levels.

- Cellular Effects : The molecular effects include decreased lipid peroxidation and enhanced cellular longevity through reduced cellular damage.

Research Findings

Numerous studies have investigated the biological activity of this compound:

- Antioxidant Capacity : Research indicates that 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride exhibits a high capacity for scavenging free radicals. It has been compared with other antioxidants using various assays such as DPPH and ABTS radical scavenging tests.

- Cytotoxicity Studies : In vitro studies have shown that the compound does not exhibit significant cytotoxic effects on human cell lines at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications.

- Protective Effects in Disease Models : Animal studies have demonstrated that this compound can prevent oxidative stress-related damage in models of neurodegenerative diseases and cancer. For instance, it has been shown to protect rat thymocytes from peroxynitrite-mediated apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Solubility | Antioxidant Activity |

|---|---|---|---|

| 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride | Structure | Water-soluble | High |

| Trolox (6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Similar to above | Water-soluble | Standard antioxidant |

| α-Tocopherol (Vitamin E) | Structure | Lipid-soluble | High |

| Butylated Hydroxytoluene (BHT) | Synthetic antioxidant | Lipid-soluble | Moderate |

Applications in Scientific Research

The compound's antioxidant properties make it a valuable tool in various fields:

- Biochemistry : Used as a standard in antioxidant assays.

- Pharmacology : Investigated for its protective effects against oxidative stress in chronic diseases.

- Food Science : Employed as an additive to enhance the shelf life of products by preventing oxidation.

Case Studies

- Neuroprotective Effects : A study demonstrated that administering 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride reduced oxidative damage in rat models of Alzheimer's disease. The results indicated improved cognitive function and reduced markers of oxidative stress .

- Cancer Research : In vitro studies on cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis through oxidative stress modulation .

Propriétés

IUPAC Name |

6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO3/c1-7-8(2)12-10(9(3)11(7)16)5-6-14(4,18-12)13(15)17/h16H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBWOGJXEBJDJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)C(=O)Cl)C(=C1O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.